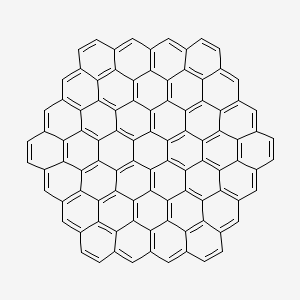

Circumcircumcoronene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Circumcircumcoronene is an ortho- and peri-fused polycyclic arene.

Applications De Recherche Scientifique

Structural Characteristics

Circumcircumcoronene is characterized by its large, planar structure composed of multiple fused benzene rings. This configuration imparts distinctive electronic properties that are crucial for its applications in advanced materials. The molecular formula for this compound is C96H24, and it can be visualized as a larger version of coronene with additional benzene units encircling the core.

Nanotechnology

Graphene Nanoflakes:

this compound serves as a model for graphene nanoflakes, which are essential in the development of nanomaterials. The structural properties of this compound allow researchers to study interactions within cofacial arrangements of these nanoflakes, providing insights into their stability and electronic characteristics .

AI-Driven Nanotechnology:

Recent studies indicate that this compound can be integrated into AI-driven nanotechnology frameworks. This approach aims to enhance the efficiency of resource extraction processes by leveraging the unique properties of this compound in sustainable applications .

Organic Electronics

Semiconducting Properties:

The electronic properties of this compound make it a candidate for use in organic semiconductors. Research utilizing thermally-assisted occupation density functional theory (TAO-DFT) has highlighted its potential for opening band gaps in graphene-like structures, which is critical for improving the performance of organic electronic devices .

Photovoltaic Applications:

Due to its high electron mobility and suitable energy levels, this compound is being explored for use in organic photovoltaic cells. Its ability to facilitate charge transport can lead to improved efficiencies in solar energy conversion technologies.

Chemical Sensing

This compound's unique surface properties allow it to function as a chemical sensor. Its large surface area enhances adsorption capabilities for various analytes, making it suitable for detecting environmental pollutants or biological markers .

Computational Chemistry Studies

This compound has been extensively studied using computational methods to understand its electronic structure and reactivity. The application of Kohn-Sham density functional theory (KS-DFT) and TAO-DFT has provided valuable insights into the behavior of this compound under various conditions, aiding in the design of new materials with tailored properties .

Case Studies

Analyse Des Réactions Chimiques

Physisorption Interactions

Circumcircumcoronene serves as a substrate for physical adsorption of molecules like cisplatin (CP). Density functional theory (DFT) studies reveal:

-

Binding Energy : CP binds to this compound-based platforms with an interaction energy of −1.21 eV , driven by electrostatic forces and hydrogen bonding between CP’s -NH groups and oxygen moieties on graphene oxide (GO) analogs .

-

Convergence with Substrate Size : Binding energy stabilizes for adsorbing platforms larger than This compound (C₅₄H₁₈), indicating minimal size dependence beyond this point .

| Property | Cisplatin on this compound | Cisplatin on Pristine Graphene |

|---|---|---|

| Binding Energy (eV) | −1.21 | −0.89 |

| Dominant Interaction | Electrostatic/H-bonding | Van der Waals |

| Reactivity Post-Adsorption | Unaltered hydrolysis thermodynamics | — |

Key Insight : Adsorption does not chemically alter cisplatin, preserving its therapeutic reactivity .

Electronic Perturbations from Edge Functionalization

While direct reactions of this compound are not documented, studies on smaller analogs like circumpyrene (C₃₈H₁₈) highlight the electronic effects of edge modifications:

-

Benzannulation : Introducing C═C bonds via transition-metal catalysis (e.g., PtCl₂ or Pd(OAc)₂) increases HOMO-LUMO gaps by 0.35–0.55 eV , reducing conjugation pathways .

-

Optoelectronic Shifts : Absorption maxima (λₘₐₓ) blue-shift by 50–60 nm after benzannulation, indicating enlarged energy gaps .

Mechanistic Parallel : this compound’s zigzag edges likely exhibit similar sensitivity to functionalization, though experimental data remain limited .

Stability Under Experimental Conditions

This compound demonstrates exceptional stability:

-

Thermal Resistance : No fragmentation observed in molecular dynamics simulations up to 2 eV kinetic energy , even in clustered configurations .

-

Ambient Stability : Solutions of circumpyrene analogs show no degradation in UV-vis spectra after 8 months , suggesting circumcoronene derivatives resist oxidation .

Critical Note : Stability impedes traditional reaction pathways (e.g., electrophilic substitution), directing research toward non-covalent applications .

Theoretical Predictions for Reactivity

Computational models propose potential reactivity patterns for large PAHs:

-

Edge Selectivity : Zigzag edges may favor radical or carbene-mediated reactions, though experimental validation is lacking .

-

Hydrogen Abstraction : DFT/MRCI studies suggest coronene analogs undergo H roaming during fragmentation, a pathway potentially relevant to circumcoronenes .

Research Gap : No direct studies on this compound’s covalent reactions exist; extrapolations rely on smaller PAHs .

Outlook and Challenges

Current barriers to studying this compound’s reactions include:

-

Synthetic Complexity : Multi-step benzannulation required for synthesis .

-

Solubility Limitations : Hinders characterization (e.g., ¹³C NMR, cyclic voltammetry) .

-

Dominance of Non-Covalent Interactions : Physisorption overshadows covalent reactivity in reported studies .

Future Directions : Functionalization via directed C–H activation or supramolecular assembly could unlock new reactivity .

Propriétés

Formule moléculaire |

C96H24 |

|---|---|

Poids moléculaire |

1177.2 g/mol |

Nom IUPAC |

heptatriacontacyclo[20.20.16.1629,32.427,57.334,36.339,41.343,45.247,50.252,55.125,58.04,44.06,46.08,48.011,49.013,51.015,53.018,54.020,56.160,64.165,66.167,68.180,84.059,62.061,89.063,91.069,83.070,71.072,82.073,74.075,81.076,78.077,92.079,90.085,94.086,95.087,96.088,93]hexanonaconta-1(42),2,4,6(46),7,9,11,13(51),14,16,18,20(56),21,23,25,27(63),28,30,32,34(76),35,37,39,41(71),43,45(68),47(67),48,50(66),52(65),53,55(64),57(60),58,61,69,72(82),73,75(81),77(92),78,80(93),83,85(94),86(95),87(96),88,90-octatetracontaene |

InChI |

InChI=1S/C96H24/c1-2-26-14-38-16-28-5-6-30-18-40-20-32-9-11-35-23-42-24-36-12-10-34-22-41-21-33-8-7-31-19-39-17-29-4-3-27-15-37-13-25(1)43-44(26)62-56(38)64-46(28)48(30)66-58(40)68-51(32)53(35)71-60(42)72-54(36)52(34)70-59(41)69-50(33)49(31)67-57(39)65-47(29)45(27)63-55(37)61(43)73-74(62)86-76(64)78(66)88-81(68)83(71)90-84(72)82(70)89-80(69)79(67)87-77(65)75(63)85(73)91-92(86)94(88)96(90)95(89)93(87)91/h1-24H |

Clé InChI |

MUFSDFDJYHRYPC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C6C6=C4C4=C8C(=CC%10=C%11C8=C6C6=C7C7=C8C%12=C%13C%14=C(C%11=C%126)C(=C%10)C=CC%14=CC6=C%13C%10=C8C8=C%11C%12=C%10C(=C6)C=CC%12=CC6=C%11C%10=C%11C8=C7C5=C5C2=C2C7=C1C(=C9)C=CC7=CC1=C2C(=C%115)C2=C%10C(=C6)C=CC2=C1)C=CC4=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.